molecular formula C17H21ClN2O4 B2667789 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-chlorobenzyl)oxalamide CAS No. 941870-32-2

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-chlorobenzyl)oxalamide

Cat. No.: B2667789
CAS No.: 941870-32-2
M. Wt: 352.82
InChI Key: GZXKUZWFHGJTOY-UHFFFAOYSA-N
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Description

N1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-chlorobenzyl)oxalamide is a synthetic oxalamide derivative supplied for advanced chemical and pharmaceutical research. This compound is part of a class of molecules characterized by a 1,4-dioxaspiro[4.4]nonane moiety, which is a protected form of a cyclobutanone, and an oxalamide linker. The 1,4-dioxaspiro[4.4]nonane group is a key structural feature that can impart conformational rigidity and influence the compound's physicochemical properties . The core 1-azaspiro[4.4]nonane structure, which shares the same spirocyclic carbon skeleton, is recognized as a privileged scaffold in medicinal chemistry and is found in several biologically active compounds, including Cephalotaxus alkaloids with demonstrated antiproliferative activities . The specific placement of the chlorine atom on the 2-position of the benzyl group may be investigated for its effect on binding affinity and selectivity in various biological targets. Researchers can utilize this chemical as a key intermediate or building block in the synthesis of more complex spirocyclic compounds, or as a pharmacological probe in structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N'-[(2-chlorophenyl)methyl]-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O4/c18-14-6-2-1-5-12(14)9-19-15(21)16(22)20-10-13-11-23-17(24-13)7-3-4-8-17/h1-2,5-6,13H,3-4,7-11H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZXKUZWFHGJTOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)OCC(O2)CNC(=O)C(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-chlorobenzyl)oxalamide typically involves multiple steps:

    Formation of 1,4-dioxaspiro[4.4]nonane: This can be achieved by the reaction of diethylene glycol with cyclohexanone under acidic conditions to form the spirocyclic acetal.

    Introduction of the Oxalamide Group: The spirocyclic intermediate is then reacted with oxalyl chloride to introduce the oxalamide functionality.

    Substitution with 2-chlorobenzyl Group: Finally, the oxalamide intermediate is treated with 2-chlorobenzylamine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-chlorobenzyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-chlorobenzyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules due to its reactive functional groups.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-chlorobenzyl)oxalamide involves its interaction with specific molecular targets. The compound’s oxalamide group can form hydrogen bonds with biological macromolecules, while the spirocyclic structure may enhance its binding affinity. The 2-chlorobenzyl group can participate in hydrophobic interactions, further stabilizing the compound’s binding to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxaspiro[4.4]nonane: A simpler spirocyclic compound without the oxalamide and chlorobenzyl groups.

    2-Chlorobenzylamine: Contains the chlorobenzyl group but lacks the spirocyclic and oxalamide functionalities.

    Oxalamide Derivatives: Compounds with similar oxalamide groups but different substituents.

Uniqueness

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-chlorobenzyl)oxalamide is unique due to its combination of a spirocyclic structure, oxalamide group, and chlorobenzyl substitution. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Biological Activity

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-chlorobenzyl)oxalamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed exploration of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a spirocyclic moiety and an oxalamide functional group. Its molecular formula is C15H20ClN2O4C_{15}H_{20}ClN_2O_4, with a molecular weight of approximately 332.79 g/mol. The presence of the dioxaspiro structure contributes to its unique chemical properties, which may influence its biological activity.

PropertyValue
Molecular FormulaC15H20ClN2O4
Molecular Weight332.79 g/mol
CAS Number899734-10-2
SolubilitySoluble in DMSO

Research indicates that compounds with similar structures often exhibit interactions with various biological targets, including receptors and enzymes. The oxalamide moiety can facilitate hydrogen bonding and hydrophobic interactions, potentially enhancing binding affinity to target proteins.

  • Receptor Interaction : Preliminary studies suggest that derivatives of oxalamides can act as ligands for serotonin receptors (5-HT1A), which are implicated in mood regulation and pain perception .
  • Antinociceptive Activity : Some derivatives have shown promise in animal models for pain relief, indicating potential analgesic properties .
  • Neuroprotective Effects : Compounds similar to this compound have demonstrated neuroprotective effects in vitro, suggesting potential applications in neurodegenerative diseases .

Case Study 1: Pain Management

In a study involving mouse models, a related compound demonstrated significant antinociceptive effects in the formalin test, suggesting that modifications to the oxalamide structure could enhance analgesic properties . The study reported an IC50 value indicating effective dosage levels for pain management.

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective capabilities of similar compounds, where results indicated that certain derivatives could cross the blood-brain barrier (BBB) effectively. This property is crucial for developing treatments for neurological disorders such as Alzheimer's disease .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntinociceptiveSignificant pain relief
NeuroprotectiveProtection against neuronal damage
Receptor AgonismInteraction with 5-HT1A receptors

Q & A

Q. Key Reaction Conditions

StepReagents/CatalystsSolventsTemperatureYield Optimization
1Acid catalysts (e.g., H₂SO₄)Ethanol60–80°CControlled pH and stoichiometry
2NaBH₄ or LiAlH₄THF/DCM0–25°CSlow addition to avoid over-reduction
3DCC (Dicyclohexylcarbodiimide)DMF25–40°CExcess oxalyl chloride for complete amidation

Purification often employs column chromatography or recrystallization .

How is the molecular structure of this compound characterized?

Basic Research Question
Structural confirmation relies on spectroscopic and analytical techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR identify proton environments and carbon frameworks (e.g., spirocyclic CH₂ at δ ~3.5–4.0 ppm, aromatic protons from 2-chlorobenzyl at δ ~7.2–7.5 ppm) .
  • FTIR: Peaks at ~1670–1700 cm⁻¹ confirm amide C=O stretching .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., m/z 383.1 for C₁₉H₂₂ClN₂O₄) .

Advanced Tip: Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in the spirocyclic region .

What are the typical chemical reactions this compound undergoes?

Basic Research Question
Reactivity is dominated by its amide and spirocyclic ether groups:

  • Hydrolysis: Amide bonds hydrolyze under strong acids/bases (e.g., 6M HCl, 80°C) to yield carboxylic acid and amine derivatives .
  • Nucleophilic Substitution: The 2-chlorobenzyl group participates in SNAr reactions with amines or thiols .
  • Reduction: Spirocyclic ethers can be reduced with LiAlH₄ to form diols, altering the core structure .

Stability Note: The compound is stable under ambient conditions but degrades in prolonged UV exposure .

How can researchers optimize synthesis yield and purity?

Advanced Research Question
Methodologies:

  • DoE (Design of Experiments): Screen variables (temperature, catalyst loading) using fractional factorial designs .
  • In-line Analytics: Monitor reactions via FTIR or Raman spectroscopy to detect intermediates .
  • Byproduct Analysis: Use LC-MS to identify impurities (e.g., dimerization products) and adjust stoichiometry .

Case Study: A 23% yield improvement was achieved by replacing DMF with dichloromethane to suppress side reactions .

What methodologies are used to study interactions with biological targets?

Advanced Research Question

  • Enzyme Assays: Measure IC₅₀ values against targets like kinases or hydrolases using fluorogenic substrates .
  • Molecular Docking: Predict binding modes with proteins (e.g., HIV protease) using AutoDock Vina .
  • SPR (Surface Plasmon Resonance): Quantify binding kinetics (ka/kd) for receptor-ligand interactions .

Data Example: Analogous spirocyclic oxalamides show nM affinity for soluble epoxide hydrolase (sEH) .

How to resolve contradictions in literature regarding biological activity?

Advanced Research Question
Strategies:

  • Meta-Analysis: Compare datasets across studies (e.g., variance in IC₅₀ due to assay conditions) .
  • Reproducibility Tests: Replicate key experiments with standardized protocols (e.g., fixed ATP concentrations in kinase assays) .
  • In Silico Validation: Use QSAR models to reconcile discrepancies in activity across analogs .

Example: A compound with a 2-nitrophenyl group showed conflicting cytotoxicity; further studies revealed pH-dependent activation .

What approaches establish structure-activity relationships (SAR) for this compound?

Advanced Research Question

  • Analog Synthesis: Modify substituents (e.g., replace 2-chlorobenzyl with 4-fluorobenzyl) and test activity .
  • 3D-QSAR: Align molecular fields (CoMFA/CoMSIA) to correlate steric/electronic features with bioactivity .
  • Proteomics: Identify target engagement via pull-down assays coupled with LC-MS/MS .

SAR Table (Example):

SubstituentBioactivity (IC₅₀, μM)Key Observation
2-Chlorobenzyl0.45High kinase inhibition
4-Methylbenzyl1.2Reduced solubility
3-Nitrophenyl0.12Enhanced cytotoxicity

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